![molecular formula C26H23N3O5S B330582 ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B330582.png)
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline and thiophene intermediates, which are then coupled through a series of reactions involving carbamoylation and esterification.
Quinoline Intermediate Synthesis: The quinoline intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Thiophene Intermediate Synthesis: The thiophene intermediate is often prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling and Final Steps: The final compound is obtained by coupling the quinoline and thiophene intermediates through carbamoylation using reagents such as carbonyldiimidazole, followed by esterification with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and thiophene sulfoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl and ester groups, leading to the formation of amides and other ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Quinoline N-oxides, thiophene sulfoxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Amides, ester derivatives
科学研究应用
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Industrial Applications: It can be used in the synthesis of advanced polymers and other industrial chemicals.
作用机制
The mechanism of action of ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinoline and thiophene moieties are particularly important in these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.
相似化合物的比较
ethyl 5-(aminocarbonyl)-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which is used in organic synthesis.
Carbamoyl Derivatives: Compounds like carbamazepine, which is used as an anticonvulsant.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities that are distinct from its individual components.
属性
分子式 |
C26H23N3O5S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
ethyl 5-carbamoyl-2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-4-34-26(32)21-14(2)22(23(27)30)35-25(21)29-24(31)18-13-20(15-8-7-9-16(12-15)33-3)28-19-11-6-5-10-17(18)19/h5-13H,4H2,1-3H3,(H2,27,30)(H,29,31) |
InChI 键 |
TVHNYIHUZLVULF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


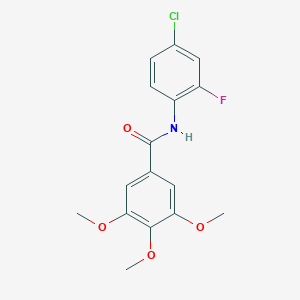
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B330502.png)
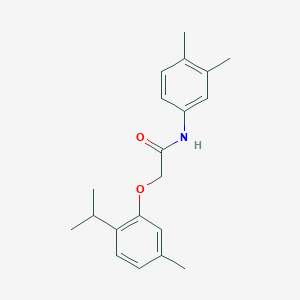
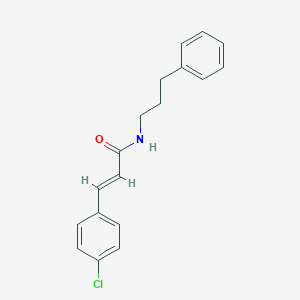
methanone](/img/structure/B330507.png)
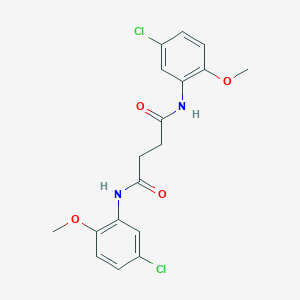
![3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B330514.png)
![N-(3-{[(cyclopentylcarbonyl)amino]methyl}-3,5,5-trimethylcyclohexyl)cyclopentanecarboxamide](/img/structure/B330515.png)
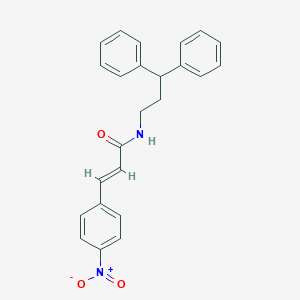
![Methyl 2-[(4-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330517.png)
![1-Benzhydryl-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B330518.png)
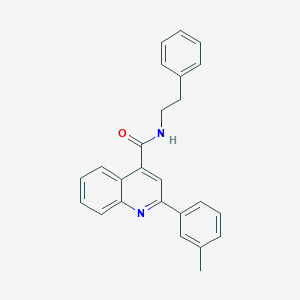
![10-benzoyl-3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B330523.png)
![Methyl 3-[(3,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B330524.png)
